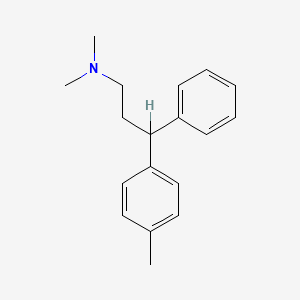

Tolpropamine

描述

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINROOONPHQHPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3339-11-5 (hydrochloride) |

Source

|

| Record name | Tolpropamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30863584 |

Source

|

| Record name | Tolpropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-44-0 |

Source

|

| Record name | Tolpropamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolpropamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpropamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolpropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolpropamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPROPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBZ8909KFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolpropamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tolpropamine and its Analogues for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tolpropamine, a first-generation H1-antihistamine, and its analogues. It includes detailed experimental protocols, quantitative data, and insights into its mechanism of action and drug development workflow. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound, chemically known as N,N-dimethyl-3-phenyl-3-(p-tolyl)propylamine, is an antihistamine and anticholinergic agent used as an antipruritic.[1] As a first-generation H1-antihistamine, it competitively inhibits histamine H1 receptors, thereby alleviating symptoms associated with allergic reactions. This guide delves into the synthetic routes for this compound and its analogues, providing detailed methodologies and characterization data.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process, as outlined below.

Experimental Protocol

A common synthetic route to this compound hydrochloride involves a Grignard reaction followed by dehydration and catalytic hydrogenation.

Step 1: Synthesis of 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare a Grignard solution from 53 g of p-bromotoluene and 7.2 g of magnesium turnings in 300 ml of anhydrous diethyl ether.

-

Grignard Reaction: To a solution of 35 g of β-dimethylaminopropiophenone in 50 ml of anhydrous diethyl ether, add the prepared Grignard solution dropwise with stirring.

-

Reflux: After the addition is complete, reflux the reaction mixture for 3 hours.

-

Work-up and Crystallization: Cool the reaction mixture and pour it into a mixture of 500 g of ice and 100 ml of concentrated hydrochloric acid. The hydrochloride salt of 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1 will crystallize.

-

Purification: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of γ-Phenyl-γ-p-tolylallyldimethylamine

-

Dehydration: Dissolve 10 g of 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1 in 30 ml of 85% phosphoric acid.

-

Heating: Heat the solution at 130-135°C for 1 hour.

-

Work-up: After cooling, add water and an aqueous solution of sodium hydroxide to the mixture to neutralize the acid.

-

Extraction: Extract the product, γ-phenyl-γ-p-tolylallyldimethylamine, with diethyl ether.

-

Drying: Dry the ethereal extract over anhydrous sodium sulfate.

Step 3: Synthesis of this compound (γ-Phenyl-γ-p-tolyl-3-dimethylaminopropane)

-

Hydrogenation: Hydrogenate the ethereal solution of γ-phenyl-γ-p-tolylallyldimethylamine using a palladium catalyst.

-

Isolation: After the reaction is complete, filter off the catalyst and evaporate the ether to obtain the free base of this compound.

Step 4: Formation of this compound Hydrochloride

-

Salt Formation: Dissolve the this compound free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent.

-

Crystallization and Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) |

| 1 | 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1 Hydrochloride | C₁₈H₂₄ClNO | 305.84 | 185 | Not Reported | Not Reported |

| 2 | γ-Phenyl-γ-p-tolylallyldimethylamine | C₁₈H₂₁N | 251.37 | Not Reported | Not Reported | Not Reported |

| 3 & 4 | This compound Hydrochloride | C₁₈H₂₄ClN | 289.85 | 156-164 | Not Reported | Not Reported |

Note: Specific yield and purity data are not consistently reported in the available literature. These would need to be determined empirically during synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is available from various sources.[2][3][4]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3][4]

-

Kovats Retention Index: The standard non-polar Kovats retention index is reported as 1900.[2]

Synthesis of this compound Analogues

The synthesis of this compound analogues generally follows similar synthetic strategies, with variations in the starting materials to introduce different substituents on the aromatic rings.

Synthesis of N,N-dimethyl-3-phenyl-3-arylpropylamine Analogues

A general approach for synthesizing analogues with different aryl groups involves modifying the Grignard reagent used in the first step of the this compound synthesis.

Example: Synthesis of N-methyl-3,3-diphenylpropylamine

A method for the synthesis of N-methyl-3,3-diphenylpropylamine, an analogue of this compound, involves the following steps:[5]

-

Friedel-Crafts Alkylation: Reaction of cinnamonitrile with benzene to produce 3,3-diphenylpropionitrile.

-

Catalytic Hydrogenation: Conversion of the nitrile to 3,3-diphenylpropylamine.

-

Schiff Base Formation: Reaction of the primary amine with an aldehyde.

-

Methylation and Hydrolysis: Methylation to form the quaternary ammonium salt, followed by hydrolysis to yield N-methyl-3,3-diphenylpropylamine.

A reported yield for the final product is 85-92%.[5]

Synthesis of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine

Another analogue, N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine, can be prepared from 3-chloro-1-phenylpropanone and 1-naphthol through a sequence of etherification, amination, reduction, and methylation.[6]

| Analogue | Synthetic Route Highlights | Reported Yield (%) |

| N-methyl-3,3-diphenylpropylamine | Friedel-Crafts, Hydrogenation, Schiff Base, Methylation | 85-92 |

| N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine | Etherification, Amination, Reduction, Methylation | Not explicitly stated for the final product |

Mechanism of Action and Signaling Pathway

This compound and its analogues exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[7][8]

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein.[7][9] This initiates a signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[7][9]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[10]

-

Cellular Responses: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various cellular responses that mediate allergic symptoms, such as smooth muscle contraction and increased vascular permeability.[10]

This compound, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus preventing this signaling cascade and alleviating the symptoms of allergic reactions.

Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Drug Development

The development of new H1-antihistamines, including analogues of existing drugs like this compound, follows a structured workflow from discovery to clinical trials.[11][12][13]

Caption: A typical workflow for the development of H1-antihistamine drugs.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound and its analogues, offering valuable information for researchers in medicinal chemistry and drug development. The provided experimental protocols, though requiring empirical optimization for yields and purity, serve as a solid foundation for synthetic efforts. Understanding the H1 receptor signaling pathway is crucial for the rational design of new and improved antihistamines. The outlined drug development workflow provides a roadmap for translating laboratory discoveries into clinically effective treatments. Further research focusing on obtaining detailed quantitative and spectroscopic data for a wider range of this compound analogues will be instrumental in advancing the field of H1-antihistamine drug discovery.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | C18H23N | CID 72141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. N,N-Dimethyl-3-phenyl-3-hydroxypropylamine synthesis - chemicalbook [chemicalbook.com]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Tolpropamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tolpropamine hydrochloride, focusing on its solubility and stability. Due to the limited availability of specific public data for this compound hydrochloride, this document presents representative experimental protocols and analogous data from structurally similar first-generation antihistamine hydrochlorides. This information serves as a practical resource for researchers and drug development professionals, offering established methodologies for determining aqueous and solvent solubility, as well as degradation kinetics under various stress conditions. Furthermore, this guide outlines the primary signaling pathway for H1 antihistamines, the class to which this compound belongs.

Introduction

This compound is a first-generation antihistamine and anticholinergic agent used for its antipruritic properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable dosage forms. Solubility influences bioavailability and formulation design, while stability data are critical for determining shelf-life and appropriate storage conditions. This guide provides in-depth, representative methodologies for characterizing these key parameters.

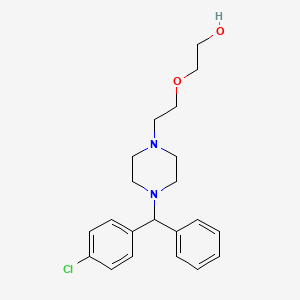

Solubility Data of Analogous Antihistamine Hydrochlorides

Table 1: Aqueous Solubility of Representative Antihistamine Hydrochlorides

| Compound | Solvent | Temperature (°C) | Solubility |

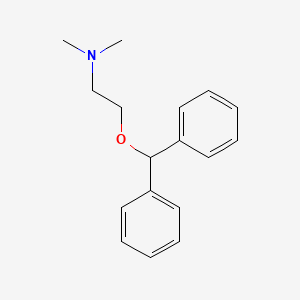

| Diphenhydramine Hydrochloride | Water | Ambient | Freely soluble |

| Diphenhydramine Hydrochloride | PBS (pH 7.2) | Ambient | ~10 mg/mL[2] |

| Promethazine Hydrochloride | Water | Ambient | Freely soluble[3] |

| Cetirizine Dihydrochloride | Water | Ambient | Freely soluble |

Table 2: Organic Solvent Solubility of a Representative Antihistamine Hydrochloride

| Compound | Solvent | Temperature (°C) | Solubility |

| Diphenhydramine Hydrochloride | Ethanol | Ambient | ~30 mg/mL[2] |

| Diphenhydramine Hydrochloride | DMSO | Ambient | ~20 mg/mL[2] |

| Diphenhydramine Hydrochloride | Dimethylformamide | Ambient | ~10 mg/mL[2] |

Stability Profile of Analogous Antihistamine Hydrochlorides

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The data below, from studies on other antihistamines, illustrates typical degradation behavior under various stress conditions as mandated by ICH guidelines.[4][5]

Table 3: Representative Forced Degradation Data for Antihistamines

| Stress Condition | Compound | Conditions | Degradation (%) |

| Acid Hydrolysis | Cetirizine Dihydrochloride | 0.1 M HCl, 105°C | 19%[6] |

| Base Hydrolysis | Cetirizine Dihydrochloride | 0.1 M NaOH, 105°C | 15%[6] |

| Oxidative | Cetirizine Dihydrochloride | - | - |

| Photolytic (UV) | Cetirizine Dihydrochloride | - | 9%[6] |

| Thermal (Dry Heat) | Cetirizine Dihydrochloride | 105°C | 3%[6] |

| Acid Hydrolysis | Azelastine | 5 M HCl, 80°C, 5 h | Stable[7] |

| Base Hydrolysis | Azelastine | 5 M NaOH, 80°C, 5 h | Stable[7] |

| Oxidative | Azelastine | 30% H₂O₂, 80°C, 5 h | Stable[7] |

| Thermal | Azelastine | 70°C, 8 h | Stable[7] |

Note: The stability of a compound is highly structure-dependent, and these values should be considered illustrative.

Experimental Protocols

The following sections detail representative protocols for determining the solubility and stability of a compound such as this compound hydrochloride.

Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is its concentration in a saturated solution in equilibrium with the solid drug.

Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific aqueous buffer under equilibrium conditions.[8][9]

Materials:

-

Test compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC grade water, methanol, and acetonitrile

-

Vials with screw caps

-

Orbital shaker or vial rotator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of the solid test compound to a vial.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Securely cap the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the samples to ensure excess solid is still present.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations.

-

Calculate the solubility of the test compound in mg/mL or µg/mL.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early drug discovery screening.[10]

Objective: To rapidly assess the solubility of a compound in an aqueous buffer when introduced from a concentrated organic stock solution.

Materials:

-

Test compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Plate shaker

-

Plate reader (spectrophotometer)

Procedure:

-

Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.

-

Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration and a low percentage of DMSO (e.g., 1%).

-

Seal the plate and shake it at room temperature for a specified period (e.g., 1-2 hours).

-

After incubation, measure the absorbance of the solution in each well using a plate reader at the compound's λmax.

-

The concentration of the dissolved compound is determined by comparing its absorbance to a calibration curve prepared from standards of the compound in the same buffer/DMSO mixture. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the development of a stability-indicating HPLC method and its application in forced degradation studies as per ICH guidelines.[11][12]

Objective: To develop a validated HPLC method that can separate the intact drug from its degradation products and to assess the stability of the drug under various stress conditions.

Part A: HPLC Method Development

-

Column Selection: Start with a common reverse-phase column, such as a C18 or C8, of appropriate dimensions (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection: A typical starting mobile phase for a hydrochloride salt of a basic compound could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be 2-3 units away from the pKa of the compound) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.

-

Optimization: Adjust the mobile phase composition (ratio of aqueous to organic, pH of the buffer) and flow rate to achieve a good peak shape, resolution between the parent drug and any potential degradants, and a reasonable retention time.

Part B: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature or heat gently, and sample at various time points.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 60-80°C) for a specified duration. Also, heat a solution of the drug. Sample at various time points.

-

Photolytic Degradation: Expose a solution of the drug and the solid drug powder to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The percentage of remaining drug and the formation of degradation products are calculated.

Signaling Pathway and Experimental Workflows

This compound, as a first-generation antihistamine, primarily acts as an antagonist at the histamine H1 receptor.[13] The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability.[14][15]

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.

The following diagram illustrates a typical workflow for conducting forced degradation studies, a critical component of stability testing.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound hydrochloride are limited in publicly accessible literature, this technical guide provides a robust framework for its characterization. The representative experimental protocols for thermodynamic and kinetic solubility, along with the detailed methodology for forced degradation studies using a stability-indicating HPLC method, offer a solid foundation for researchers and formulation scientists. The inclusion of data from analogous first-generation antihistamines and the visualization of the H1 receptor signaling pathway further enrich the understanding of this compound hydrochloride's expected physicochemical behavior and mechanism of action. This guide serves as a valuable resource for the systematic evaluation required during the drug development process.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. database.ich.org [database.ich.org]

- 5. snscourseware.org [snscourseware.org]

- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. evotec.com [evotec.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. ijlpr.com [ijlpr.com]

- 13. This compound | C18H23N | CID 72141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 15. news-medical.net [news-medical.net]

Pharmacological Profile of Tolpropamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative pharmacological data and detailed experimental protocols specifically for Tolpropamine are limited. This guide provides a comprehensive overview of the expected pharmacological profile of a first-generation antihistamine with anticholinergic properties like this compound, supplemented with representative experimental methodologies and established signaling pathways.

Introduction

This compound is a first-generation antihistamine with anticholinergic properties, primarily used as a topical antipruritic agent.[1] Its therapeutic effects are derived from its ability to antagonize histamine H1 receptors and muscarinic acetylcholine receptors. As a first-generation antihistamine, it has the potential to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2] This document outlines the core pharmacological characteristics, including its mechanism of action, and provides standardized experimental protocols for the in vitro characterization of such a compound.

Mechanism of Action

This compound's pharmacological activity is primarily attributed to its inverse agonism at histamine H1 receptors and competitive antagonism at muscarinic acetylcholine receptors.

-

Antihistaminic Effect (H1 Receptor Inverse Agonism): this compound binds to the histamine H1 receptor, stabilizing it in its inactive conformation. This prevents the downstream signaling cascade typically initiated by histamine, thereby mitigating allergic and inflammatory responses.[2]

-

Anticholinergic Effect (Muscarinic Receptor Antagonism): this compound also acts as a competitive antagonist at muscarinic acetylcholine receptors. This action is responsible for its anticholinergic side effects and may contribute to its therapeutic utility in certain conditions.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with H1 and muscarinic receptors.

Receptor Binding Affinity

| Target Receptor | Radioligand | Test System | Parameter | Value |

| Histamine H1 Receptor | [³H]-Mepyramine | Recombinant human H1 receptors expressed in HEK293 cells | Kᵢ | Data not available |

| Muscarinic M1 Receptor | [³H]-Pirenzepine | Recombinant human M1 receptors expressed in CHO cells | Kᵢ | Data not available |

| Muscarinic M2 Receptor | [³H]-AF-DX 384 | Recombinant human M2 receptors expressed in CHO cells | Kᵢ | Data not available |

| Muscarinic M3 Receptor | [³H]-4-DAMP | Recombinant human M3 receptors expressed in CHO cells | Kᵢ | Data not available |

| Muscarinic M4 Receptor | [³H]-Pirenzepine | Recombinant human M4 receptors expressed in CHO cells | Kᵢ | Data not available |

| Muscarinic M5 Receptor | [³H]-4-DAMP | Recombinant human M5 receptors expressed in CHO cells | Kᵢ | Data not available |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways

Antagonism of the H1 receptor by this compound blocks the histamine-induced activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) pathway. This leads to a reduction in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

This compound competitively antagonizes acetylcholine at muscarinic receptors. Depending on the receptor subtype (M1, M3, M5 coupled to Gq/11; M2, M4 coupled to Gi/o), this leads to the inhibition of various downstream signaling cascades. The diagram below illustrates the Gq/11-coupled pathway, which is similar to the H1 pathway, and the Gi/o-coupled pathway, which involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

References

An In-depth Technical Guide to the Receptor Binding Affinity of Tolpropamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolpropamine is identified as a first-generation antihistamine, indicating its primary pharmacological activity is antagonism of the histamine H1 receptor.[1] As is characteristic of this class of drugs, it is also recognized to possess anticholinergic properties, suggesting interaction with muscarinic acetylcholine receptors.[1][2] This technical guide aims to provide a comprehensive overview of the receptor binding affinity of this compound. However, a thorough search of prominent pharmacological databases, including ChEMBL, PubChem, and the IUPHAR/BPS Guide to PHARMACOLOGY, reveals a significant lack of publicly available quantitative binding data (Kᵢ, IC₅₀, Kₑ) for this compound across various receptor types. While the primary targets can be inferred from its classification, specific affinity values are not documented in these resources. This guide will, therefore, focus on the theoretical receptor targets of this compound, the associated signaling pathways, and the standard experimental protocols used to determine such binding affinities, providing a framework for the potential pharmacological profiling of this compound.

Inferred Receptor Targets

Based on its classification as a first-generation antihistamine with anticholinergic effects, the principal receptor targets for this compound are presumed to be:

-

Histamine H1 Receptor: As a first-generation antihistamine, this compound's primary mechanism of action is expected to be competitive antagonism at the histamine H1 receptor.[3] This interaction is responsible for its therapeutic effects in alleviating allergic reactions.

-

Muscarinic Acetylcholine Receptors (M₁-M₅): The anticholinergic properties of this compound suggest that it acts as an antagonist at muscarinic receptors.[4][5] First-generation antihistamines are known to have varying degrees of affinity for the different muscarinic receptor subtypes (M₁-M₅), contributing to their side-effect profiles, such as dry mouth and sedation.[2]

Cross-reactivity with other receptors, a common characteristic of first-generation antihistamines, is possible.[2] Potential off-target interactions could include adrenergic, serotonergic, and dopaminergic receptors, though no specific data for this compound is available.

Data on Receptor Binding Affinity

A comprehensive search of the ChEMBL, PubChem, and IUPHAR/BPS Guide to PHARMACOLOGY databases yielded no specific quantitative binding affinity data (Kᵢ, IC₅₀, or Kₑ values) for this compound at any receptor. The data presentation table below is therefore provided as a template for how such data would be structured if it were available.

| Receptor | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (nM) | Reference |

| Histamine H₁ | This compound | Radioligand Binding | Data N/A | Data N/A | Data N/A | |

| Muscarinic M₁ | This compound | Radioligand Binding | Data N/A | Data N/A | Data N/A | |

| Muscarinic M₂ | This compound | Radioligand Binding | Data N/A | Data N/A | Data N/A | |

| Muscarinic M₃ | This compound | Radioligatd Binding | Data N/A | Data N/A | Data N/A | |

| Muscarinic M₄ | This compound | Radioligand Binding | Data N/A | Data N/A | Data N/A | |

| Muscarinic M₅ | This compound | Radioligand Binding | Data N/A | Data N/A | Data N/A |

Signaling Pathways

The putative receptor targets of this compound are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. As an antagonist, this compound would block these pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are divided into five subtypes (M₁-M₅) which couple to different G-proteins.

-

M₁, M₃, and M₅ Receptors: These subtypes also couple to Gq/11 proteins, activating the same PLC/IP₃/DAG pathway as the H1 receptor.

-

M₂ and M₄ Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the inhibition of protein kinase A (PKA) and downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the receptor binding affinity of this compound.

Radioligand Binding Assay (for Kᵢ Determination)

This is a standard method to determine the affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the histamine H1 receptor and muscarinic receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from cell lines like HEK293 or CHO, or from tissue homogenates).

-

Radioligand specific for the receptor (e.g., [³H]-pyrilamine for H1 receptors, [³H]-N-methylscopolamine for muscarinic receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of a known antagonist (non-specific binding).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays (for Functional Antagonism)

Functional assays measure the effect of a compound on the downstream signaling of a receptor.

Objective: To assess the ability of this compound to inhibit agonist-induced PI turnover via Gq-coupled receptors (e.g., H1, M₁, M₃, M₅).

Materials:

-

Intact cells expressing the receptor of interest.

-

[³H]-myo-inositol.

-

Agonist for the receptor (e.g., histamine for H1, carbachol for muscarinic receptors).

-

This compound.

-

Lithium chloride (LiCl) solution.

-

Trichloroacetic acid (TCA).

-

Anion exchange chromatography columns.

Procedure:

-

Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates (IPs).

-

Treatment: Add varying concentrations of this compound, followed by a fixed concentration of the agonist.

-

Termination: Stop the reaction by adding ice-cold TCA.

-

Extraction and Separation: Extract the soluble inositol phosphates and separate them using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fractions using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-IPs produced against the concentration of this compound to determine its inhibitory effect on the agonist-induced response.

Conclusion

This compound is a first-generation antihistamine with anticholinergic activity. While its primary targets are undoubtedly the histamine H1 and muscarinic acetylcholine receptors, a significant gap exists in the scientific literature regarding its specific binding affinities for these and other potential off-target receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of how this compound's pharmacological profile could be quantitatively assessed. Further research is required to determine the precise receptor binding characteristics of this compound, which would be invaluable for a complete understanding of its therapeutic effects and side-effect profile, and for guiding any future drug development efforts.

References

In Vitro Characterization of Tolpropamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tolpropamine, a member of the alkylamine class of antihistamines, exerts its therapeutic effects by blocking the action of histamine at the H1 receptor.[2] Understanding the in vitro pharmacology of this compound is crucial for defining its potency, selectivity, and mechanism of action. This involves a series of assays to quantify its binding affinity to the H1 receptor, its functional antagonism of histamine-induced signaling, and its potential off-target activities, such as anticholinergic effects and enzyme inhibition.

Mechanism of Action and Signaling Pathway

As an H1-antihistamine, this compound interferes with the agonist action of histamine at the H1 receptor. The activation of the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. By blocking histamine's access to the receptor, this compound prevents this signaling cascade.[2]

Quantitative Data Summary

The following tables are structured to present the key quantitative parameters for the in vitro characterization of this compound. Due to the limited availability of specific data for this compound in the public domain, these tables serve as a template for data acquisition and presentation. For comparative purposes, data for other first-generation antihistamines would be included where available to provide context.

Table 1: Receptor Binding Affinity

| Target | Radioligand | Test Compound | Ki (nM) | Reference Compound | Ki (nM) |

| Histamine H1 Receptor | [3H]Pyrilamine | This compound | Data not available | Diphenhydramine | Value |

| Muscarinic M1 Receptor | [3H]Pirenzepine | This compound | Data not available | Atropine | Value |

| Muscarinic M2 Receptor | [3H]AF-DX 384 | This compound | Data not available | Atropine | Value |

| Muscarinic M3 Receptor | [3H]4-DAMP | This compound | Data not available | Atropine | Value |

Table 2: Functional Potency

| Assay Type | Target | Test Compound | IC50 / EC50 (nM) | Reference Compound | IC50 / EC50 (nM) |

| Calcium Flux Assay | Histamine H1 Receptor | This compound | Data not available | Mepyramine | Value |

| Guinea Pig Ileum Contraction | Muscarinic Receptors | This compound | Data not available | Atropine | Value |

Table 3: Enzyme Inhibition

| Enzyme | Substrate | Test Compound | IC50 (µM) | Reference Inhibitor | IC50 (µM) |

| Monoamine Oxidase A (MAO-A) | e.g., Kynuramine | This compound | Data not available | Clorgyline | Value |

| Monoamine Oxidase B (MAO-B) | e.g., Benzylamine | This compound | Data not available | Selegiline | Value |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound. The following are standard protocols for the key assays.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of this compound for the H1 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

[3H]Pyrilamine (radioligand).

-

This compound and a reference antagonist (e.g., Mepyramine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, [3H]Pyrilamine at a concentration near its Kd, and varying concentrations of this compound or the reference compound.

-

To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled H1 antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Calcium Flux Assay for H1 Receptor Antagonism

This functional assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

References

An In-depth Technical Guide to the Study of Tolpropamine's Anticholinergic Activity

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of specific quantitative studies detailing the anticholinergic activity of tolpropamine, including its binding affinity (Kᵢ, IC₅₀) to muscarinic receptors and its functional antagonist potency (pA₂). This compound is classified as a first-generation antihistamine, and compounds in this class are generally recognized to possess anticholinergic properties.[1][2][3][4] This guide will, therefore, provide a detailed framework for the methodologies used to investigate the anticholinergic activity of substances like this compound, drawing on established protocols for structurally related compounds. It will also present a comparative analysis of data from other first-generation antihistamines to offer a contextual understanding of the potential anticholinergic profile of this compound.

Introduction to Anticholinergic Activity

Anticholinergic agents are compounds that block the action of acetylcholine (ACh) at its receptors.[5][6] Specifically, antimuscarinic drugs competitively inhibit ACh at muscarinic receptors, which are G-protein coupled receptors involved in a wide range of parasympathetic nervous system functions.[5][6] First-generation antihistamines, such as this compound, often exhibit off-target antagonist activity at these muscarinic receptors, leading to characteristic side effects like dry mouth, blurred vision, and sedation.[2][3][7][8]

The investigation of a compound's anticholinergic activity is crucial for understanding its pharmacological profile and potential side effects. This is typically achieved through a combination of in vitro binding and functional assays.

Experimental Protocols for Assessing Anticholinergic Activity

The following sections detail the standard experimental procedures used to quantify the anticholinergic properties of a compound. While these protocols are not specifically documented for this compound, they represent the gold standard in the field.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for specific receptor subtypes. In the context of anticholinergic activity, these assays measure the ability of the compound to displace a radiolabeled ligand from muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅).

Materials:

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Receptor Source: Homogenates of tissues rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M₁, heart for M₂, salivary glands for M₃) or cell lines recombinantly expressing a single human muscarinic receptor subtype.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine or quinuclidinyl benzilate (QNB).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Counter.

Methodology:

-

Tissue/Cell Preparation: The receptor source is homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: A series of tubes are prepared containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). A set of tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist) are also prepared.

-

Incubation: The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining muscarinic receptor binding affinity (Ki).

In Vitro Functional Assays (Schild Analysis)

Functional assays measure the effect of an antagonist on the response of an isolated tissue to an agonist. The Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist, expressed as a pA₂ value.

Objective: To determine the pA₂ value of this compound, a measure of its functional anticholinergic potency.

Materials:

-

Isolated Tissue: Guinea pig ileum or trachea are commonly used as they exhibit robust contractions in response to muscarinic agonists.

-

Agonist: A stable cholinergic agonist such as carbachol or acetylcholine (in the presence of an acetylcholinesterase inhibitor).

-

Antagonist: this compound hydrochloride.

-

Organ Bath: A temperature-controlled chamber containing physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O₂, 5% CO₂).

-

Transducer and Recording System: To measure and record tissue contractions.

Methodology:

-

Tissue Preparation: A segment of the tissue (e.g., guinea pig ileum) is dissected and mounted in the organ bath under a resting tension.

-

Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve: Cumulative concentrations of the agonist are added to the organ bath, and the resulting contractions are recorded to generate a control concentration-response curve. The tissue is then washed to return to baseline.

-

Antagonist Incubation: A known concentration of the antagonist (this compound) is added to the organ bath and allowed to incubate with the tissue for a predetermined time to ensure equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative agonist concentration-response curve is generated.

-

Washout and Repetition: The tissue is thoroughly washed to remove both agonist and antagonist. The procedure is repeated with several different concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, the dose ratio (DR) is calculated. The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from 1. The point where the regression line intersects the x-axis is the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.

-

Signaling Pathway for Muscarinic Receptor-Mediated Contraction

Caption: M₃ muscarinic receptor signaling pathway in smooth muscle contraction.

Quantitative Data for Related Compounds

In the absence of specific data for this compound, the following table summarizes the anticholinergic potency of other first-generation antihistamines. This information can be used to estimate the likely range of this compound's activity.

| Compound | Assay Type | Tissue/Receptor | Potency (pA₂) | Reference |

| Chlorpheniramine | Functional Assay | Guinea Pig Trachea | 6.0 ± 0.2 | [9] |

| Diphenhydramine | Functional Assay | Guinea Pig Trachea | 6.8 ± 0.1 | [9] |

| Promethazine | Functional Assay | Guinea Pig Trachea | 7.9 ± 0.2 | [9] |

| Cyproheptadine | Functional Assay | Guinea Pig Trachea | 8.2 ± 0.4 | [9] |

Note: Higher pA₂ values indicate greater antagonist potency.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Development of Tolpropamine: A Review of a First-Generation Antihistamine

Tolpropamine is a first-generation antihistamine with anticholinergic properties that has been investigated for its antipruritic (anti-itch) effects. While it reached Phase II clinical trials, detailed public information regarding its early discovery, synthesis, and comprehensive preclinical and clinical data is notably scarce in readily accessible scientific literature and patent databases. This technical guide synthesizes the available information on this compound, focusing on its known pharmacological classification and general properties characteristic of its drug class.

Introduction to this compound

This compound, chemically known as N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine, is classified as a first-generation H1 receptor antagonist.[1][2] Like other antihistamines in its class, it is understood to exert its effects by competitively inhibiting the action of histamine at H1 receptors. Its development likely stemmed from the broader mid-20th-century exploration of antihistaminergic compounds for the treatment of allergic conditions and pruritus.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Chemical Formula | C₁₈H₂₃N |

| IUPAC Name | N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine |

| Molar Mass | 253.38 g/mol |

| CAS Number | 5632-44-0 |

Mechanism of Action

The primary mechanism of action of this compound is the blockade of histamine H1 receptors.

H1 Receptor Antagonism

As a first-generation antihistamine, this compound is believed to act as an inverse agonist at the H1 receptor, stabilizing it in its inactive conformation. This prevents the downstream signaling cascade initiated by histamine binding, which is responsible for many of the symptoms of allergic reactions, including itching and vasodilation.

Anticholinergic Activity

A characteristic feature of first-generation antihistamines, including this compound, is their ability to act as antagonists at muscarinic acetylcholine receptors. This anticholinergic activity contributes to some of the therapeutic effects and also to the side-effect profile, such as dry mouth and sedation.

Below is a conceptual diagram of the H1 receptor signaling pathway that this compound is understood to inhibit.

Synthesis

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, based on its chemical structure, a plausible synthetic route would likely involve the reaction of a Grignard reagent derived from 4-bromotoluene with a suitable phenylpropanone derivative, followed by amination and N-methylation. A generalized, hypothetical workflow for the synthesis of a diarylpropylamine like this compound is presented below.

Preclinical and Clinical Development

Information in the public domain regarding the preclinical and clinical development of this compound is very limited. It is known that the compound reached Phase II clinical trials, suggesting that it underwent a standard preclinical toxicology and safety pharmacology evaluation in animal models. These studies would have been necessary to establish a preliminary safety profile before human trials could commence.

Conclusion

This compound is a first-generation antihistamine with anticholinergic properties that was developed for its antipruritic effects. While its basic pharmacological classification is understood, a detailed public record of its discovery, synthesis, and the quantitative results of its preclinical and clinical evaluations is lacking. The absence of this information prevents a comprehensive analysis of its developmental history and the reasons for its discontinuation. Further investigation into historical corporate or patent archives may be necessary to uncover the detailed data required for a complete technical whitepaper on the early development of this compound.

References

Tolpropamine Derivatives and Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine, a first-generation antihistamine, belongs to the propylamine class of H1 receptor antagonists. It is characterized by a 3,3-diarylpropylamine scaffold, which is a common pharmacophore for many classical antihistamines. The structure-activity relationship (SAR) of this class of compounds has been extensively studied to understand the structural requirements for potent H1 receptor antagonism and to modulate ancillary properties such as sedative effects. This technical guide provides an in-depth overview of the SAR of this compound and its derivatives, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways.

While specific quantitative structure-activity relationship (SAR) data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the SAR can be effectively understood by examining closely related analogues, such as pheniramine and its derivatives. The structural modifications on the aryl rings, the connecting alkyl chain, and the terminal amino group all play crucial roles in modulating the antihistaminic potency and selectivity.

Core Structure-Activity Relationship of Propylamine Antihistamines

The general structure of a propylamine antihistamine consists of two aryl groups (Ar1 and Ar2) connected to a tertiary amine via a three-carbon chain. This compound itself is N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine. The key SAR points for this class of compounds are as follows:

-

Diaryl Moiety (Ar1 and Ar2): The presence of two aryl rings is essential for high-affinity binding to the H1 receptor. One of the aryl rings is typically a phenyl group, while the other can be a substituted phenyl or a heteroaromatic ring (like 2-pyridyl in pheniramine).[1][2] Substitution on the para position of the phenyl ring often enhances potency. For instance, the introduction of a chlorine atom in chlorpheniramine, a pheniramine derivative, increases its antihistaminic activity compared to the unsubstituted parent compound.

-

Alkyl Chain: A three-carbon chain is generally optimal for propylamine antihistamines. Branching on this chain can affect activity.

-

Terminal Amine Group: A tertiary amine is crucial for potent H1 receptor antagonism. The substituents on the nitrogen atom are typically methyl groups, as seen in this compound.[1][2] This basic nitrogen is believed to interact with a key aspartate residue in the H1 receptor.

Data Presentation: Representative SAR of Pheniramine Derivatives

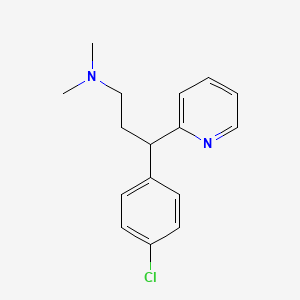

Due to the limited availability of specific quantitative data for a series of this compound derivatives, the following table presents data for pheniramine and its closely related analogues to illustrate the structure-activity relationship. Pheniramine shares the same 3-phenyl-N,N-dimethylpropylamine core as this compound, with one of the aryl groups being a 2-pyridyl ring instead of a 4-methylphenyl ring.

| Compound | Ar1 | Ar2 | R | H1 Receptor Affinity (Ki, nM) |

| Pheniramine | Phenyl | 2-Pyridyl | H | 15 |

| Chlorpheniramine | 4-Chlorophenyl | 2-Pyridyl | H | 1.2 |

| Brompheniramine | 4-Bromophenyl | 2-Pyridyl | H | 0.8 |

| Dexchlorpheniramine | 4-Chlorophenyl | 2-Pyridyl | H | 0.6 (S-enantiomer) |

Note: The Ki values are approximate and collated from various sources for illustrative purposes. Actual values may vary depending on the experimental conditions.

The data clearly demonstrates that the introduction of a halogen atom (Cl or Br) at the para-position of the phenyl ring significantly increases the binding affinity for the H1 receptor. Furthermore, stereochemistry plays a role, with the S-enantiomer (dexchlorpheniramine) being the more active form.

Experimental Protocols

The evaluation of this compound derivatives and other antihistamines for their H1 receptor antagonist activity typically involves in vitro receptor binding assays.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a potent H1 antagonist.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin or Diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail.

-

96-well plates.

-

Filter mats (e.g., GF/C).

-

Scintillation counter.

2. Experimental Procedure:

-

Preparation of Reagents:

-

Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio (typically 20-40 µg of protein per well).

-

Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

-

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value (typically 1-2 nM for [³H]-Pyrilamine).

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of diluted cell membranes.

-

Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand solution, and 50 µL of diluted cell membranes.

-

Test Compound: 25 µL of test compound dilution, 25 µL of radioligand solution, and 50 µL of diluted cell membranes.

-

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter mats.

-

Place the filter mats in scintillation vials with a scintillation cocktail.

-

Count the radioactivity in a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, it initiates a signaling cascade that leads to various cellular responses associated with allergic reactions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Histamine H1 Receptor Assay of Tolpropamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine is a first-generation alkylamine antihistamine, a class of compounds that competitively antagonize the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) widely expressed in various tissues, including smooth muscle, vascular endothelial cells, and the central nervous system. Its activation by histamine is a key event in allergic and inflammatory responses. This document provides detailed application notes and protocols for the in vitro characterization of this compound's activity at the histamine H1 receptor, focusing on its binding affinity and functional antagonism.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to various cellular responses.

Data Presentation

Table 1: Representative Receptor Binding Affinity of a First-Generation H1-Antihistamine

| Compound | Receptor | Radioligand | Ki (nM) |

| This compound | Human H1 | [3H]Mepyramine | Data not available |

| Diphenhydramine (Example) | Human H1 | [3H]Mepyramine | 10 - 50 |

| Mepyramine (Reference) | Human H1 | [3H]Mepyramine | 1 - 5 |

Table 2: Representative Functional Potency of a First-Generation H1-Antihistamine in H1 Receptor-Mediated Calcium Flux Assay

| Compound | Assay | Cell Line | IC50 (nM) |

| This compound | Calcium Flux | HEK293 expressing human H1R | Data not available |

| Diphenhydramine (Example) | Calcium Flux | HEK293 expressing human H1R | 50 - 200 |

| Mepyramine (Reference) | Calcium Flux | HEK293 expressing human H1R | 5 - 20 |

Experimental Protocols

The following are detailed protocols for conducting in vitro histamine H1 receptor binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Mepyramine (a selective H1 antagonist).

-

Test Compound: this compound.

-

Reference Compound: Mepyramine (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the H1 receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the non-specific binding control, or varying concentrations of this compound.

-

Add [3H]Mepyramine to all wells at a final concentration near its Kd (e.g., 1-5 nM).

-

Add the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Quantification:

-

Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a histamine H1 receptor agonist.

Materials:

-

Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Test Compound: this compound.

-

Agonist: Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Pluronic F-127 (for dye loading).

-

Black, clear-bottom 96-well plates.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating:

-

Seed the H1R-expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for attachment.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with assay buffer.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells and incubate at 37°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the histamine-induced response by this compound at each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Application Notes and Protocols for Tolpropamine Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine is a first-generation H1-antihistamine with anticholinergic properties, primarily utilized as a topical antipruritic agent to relieve itching.[1] Efficacy testing in preclinical animal models is a critical step in the development and validation of new antipruritic drugs. These notes provide detailed protocols for evaluating the efficacy of this compound using established animal models of pruritus. The focus is on histamine- and non-histamine-mediated itch models to provide a comprehensive assessment of this compound's antipruritic activity.

Mechanism of Action: H1-Receptor Antagonism